molecular formula C16H15ClO4 B12717047 Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate CAS No. 51337-66-7

Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate

Cat. No.: B12717047
CAS No.: 51337-66-7
M. Wt: 306.74 g/mol
InChI Key: WHMSJXAMYAWVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate: is an organic compound with the molecular formula C16H15ClO4 It is characterized by the presence of two phenoxy groups and a chlorophenyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate typically involves the reaction of 4-chlorophenol with 4-hydroxyphenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-(4-hydroxyphenoxy)propanoate

Comparison:

  • Methyl 2-(4-chlorophenoxy)propanoate: Similar structure but lacks the additional phenoxy group, making it less complex.
  • Methyl 2-(4-bromophenoxy)propanoate: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
  • Methyl 2-(4-hydroxyphenoxy)propanoate: The presence of a hydroxyl group instead of chlorine alters its chemical properties and potential uses.

Methyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

51337-66-7

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate

InChI

InChI=1S/C16H15ClO4/c1-11(16(18)19-2)20-13-7-9-15(10-8-13)21-14-5-3-12(17)4-6-14/h3-11H,1-2H3

InChI Key

WHMSJXAMYAWVHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.